PMPMEase-IN L-23 (CAS 1190196-76-9) Exhibits 683-Fold Superior Kinetic Inhibition Compared to PMSF
In a direct head-to-head pseudo-first-order kinetic assay measuring PMPMEase inhibition, PMPMEase-IN L-23 achieved a kobs/[I] value of 4100 M⁻¹s⁻¹, which is 683-fold greater than that of the prototypical serine hydrolase inhibitor phenylmethylsulfonyl fluoride (PMSF), which had a kobs/[I] of 6 M⁻¹s⁻¹ [1].
| Evidence Dimension | Kinetic inhibitory potency (kobs/[I], M⁻¹s⁻¹) |
|---|---|
| Target Compound Data | 4100 M⁻¹s⁻¹ |
| Comparator Or Baseline | PMSF: 6 M⁻¹s⁻¹ |
| Quantified Difference | 683-fold increase |
| Conditions | Pseudo-first-order kinetics assay for PMPMEase inhibition |
Why This Matters
This data quantifies the dramatic gain in target engagement efficiency achieved by the polyisoprenyl derivatization of L-23, directly justifying its selection over generic, non-specific serine hydrolase inhibitors for experiments requiring effective PMPMEase blockade.
- [1] Aguilar, B., Amissah, F., Duverna, R., & Lamango, N. S. (2011). Polyisoprenylation Potentiates the Inhibition of Polyisoprenylated Methylated Protein Methyl Esterase and the Cell Degenerative Effects of Sulfonyl Fluorides. Current Cancer Drug Targets, 11(6), 752-762. View Source
